Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

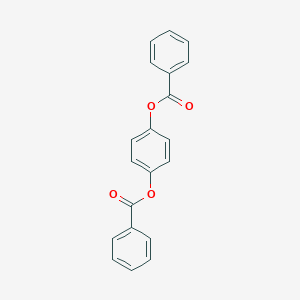

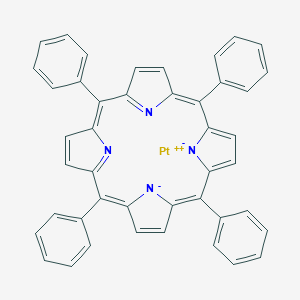

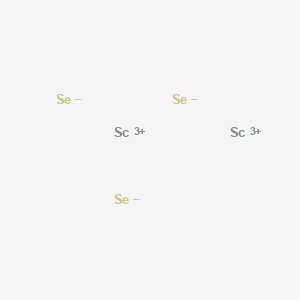

Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide: is a coordination compound characterized by a central platinum ion coordinated to a porphyrin ligand. The porphyrin ligand consists of a tetrapyrrole macrocycle, which provides four nitrogen atoms for coordination with the platinum ion. This compound is known for its unique chemical properties and applications in various scientific fields.

Mechanism of Action

Target of Action

Similar compounds such as 5,10,15,20-tetraphenyl-21h,23h-porphrine manganese (iii) chloride have been used in the fabrication of heterojunction solar cells . The compound is deposited on an n-silicon single crystal wafer, suggesting that its target could be related to light absorption and energy conversion .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets through light absorption and energy conversion processes . The compound’s structure allows it to absorb light in the visible part of the solar spectrum, facilitating charge transfer, high oscillator strength, large exciton diffusion length, and very long-lived triplet states .

Biochemical Pathways

Given its potential use in solar cells, it may influence pathways related to light absorption and energy conversion .

Result of Action

Based on the properties of similar compounds, it can be inferred that it may contribute to energy conversion processes in the context of solar cell technology .

Action Environment

The action, efficacy, and stability of Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide may be influenced by various environmental factors . For instance, in the context of solar cell technology, factors such as light intensity and temperature could potentially impact its performance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide typically involves the reaction of platinum salts with 5,10,15,20-tetraphenylporphyrin. The reaction is carried out under controlled conditions to ensure the proper coordination of the platinum ion with the porphyrin ligand.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The process involves the use of high-purity reagents and controlled reaction environments to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions: Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it may act as a catalyst or undergo changes in its oxidation state.

Reduction: Reduction reactions can alter the oxidation state of the platinum ion, affecting the compound’s properties.

Substitution: The porphyrin ligand can undergo substitution reactions, where different functional groups replace existing ones on the macrocycle.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized forms of the compound, while substitution reactions can yield derivatives with modified functional groups .

Scientific Research Applications

Chemistry: In chemistry, Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide is used as a catalyst in various organic reactions. Its unique coordination properties make it valuable for facilitating complex chemical transformations .

Biology: The compound has applications in biological research, particularly in studying metalloproteins and enzyme mimetics. Its ability to mimic the active sites of certain enzymes makes it a useful tool for understanding biological processes .

Medicine: In medicine, the compound is explored for its potential in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for treating certain types of cancer .

Industry: Industrial applications include its use in the development of sensors and materials with specific optical and electronic properties. The compound’s stability and reactivity make it suitable for various industrial processes .

Comparison with Similar Compounds

Platinum(2+) 5,10,15,20-tetrakis(pentafluorophenyl)porphine-21,23-diide: This compound has a similar structure but with pentafluorophenyl groups instead of phenyl groups.

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt (II): This cobalt-based compound shares the tetraphenylporphyrin ligand but with cobalt as the central metal ion.

Uniqueness: Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide is unique due to the specific coordination environment provided by the platinum ion and the tetraphenylporphyrin ligand. This combination imparts distinct chemical and physical properties, making it valuable for a wide range of applications.

Properties

CAS No. |

14187-14-5 |

|---|---|

Molecular Formula |

C44H28N4Pt |

Molecular Weight |

807.8 g/mol |

IUPAC Name |

platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide |

InChI |

InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |

InChI Key |

VWXIQZRMNABSCR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)